molecular formula C23H27N5O2S B11251198 2-[4-(1,2-Dihydroacenaphthylene-3-sulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-4-amine

2-[4-(1,2-Dihydroacenaphthylene-3-sulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B11251198
M. Wt: 437.6 g/mol
InChI Key: CXRQHSRUDMNJGL-UHFFFAOYSA-N
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Description

2-[4-(1,2-Dihydroacenaphthylene-3-sulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a piperazine moiety, and a sulfonyl group attached to an acenaphthylene derivative. Its intricate molecular architecture makes it a subject of interest for researchers exploring new chemical reactions and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,2-Dihydroacenaphthylene-3-sulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Acenaphthylene Derivative: The starting material, acenaphthylene, undergoes sulfonation to introduce the sulfonyl group. This step is usually carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions.

    Piperazine Derivatization: The sulfonylated acenaphthylene is then reacted with piperazine to form the piperazinyl derivative. This reaction often requires a base such as triethylamine to facilitate the nucleophilic substitution.

    Pyrimidine Ring Formation: The final step involves the introduction of the pyrimidine ring. This is achieved by reacting the piperazinyl derivative with an appropriate pyrimidine precursor, such as 2-chloro-4,6-dimethylpyrimidine, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,2-Dihydroacenaphthylene-3-sulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of new substituents. Reagents such as alkyl halides and sulfonyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used to study reaction mechanisms and to develop new synthetic methodologies.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be explored to identify potential therapeutic applications.

    Medicine: If the compound shows promising biological activity, it could be developed into a pharmaceutical agent for treating various diseases.

    Industry: The compound’s chemical properties may make it useful in industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism by which 2-[4-(1,2-Dihydroacenaphthylene-3-sulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-4-amine exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: The compound could interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,2-Dihydroacenaphthylene-3-sulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-4-amine stands out due to its specific combination of functional groups and its potential for diverse chemical reactions. Its unique structure allows for a wide range of modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

2-[4-(1,2-dihydroacenaphthylen-3-ylsulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

InChI

InChI=1S/C23H27N5O2S/c1-3-24-21-15-16(2)25-23(26-21)27-11-13-28(14-12-27)31(29,30)20-10-8-18-6-4-5-17-7-9-19(20)22(17)18/h4-6,8,10,15H,3,7,9,11-14H2,1-2H3,(H,24,25,26)

InChI Key

CXRQHSRUDMNJGL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3

Origin of Product

United States

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